Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds are known for their wide spectrum of biological activities . The compound’s structure includes a tetrahydropyrimidine ring, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is typically carried out under reflux conditions using a suitable solvent such as ethanol and a catalyst like p-toluenesulfonic acid (PTSA) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum (ER) stress and apoptosis .
Comparison with Similar Compounds
Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share similar structural features but may differ in their biological activities and applications
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 4-[4-[ethyl(methyl)amino]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-5-20(4)13-9-7-12(8-10-13)15-14(16(21)23-6-2)11(3)18-17(22)19-15/h7-10,15H,5-6H2,1-4H3,(H2,18,19,22) |
InChI Key |
WNWBRPAUERVSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC |
Origin of Product |
United States |
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